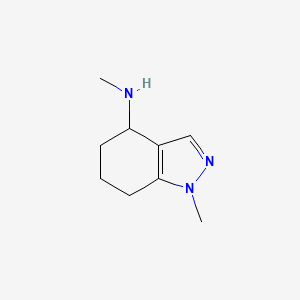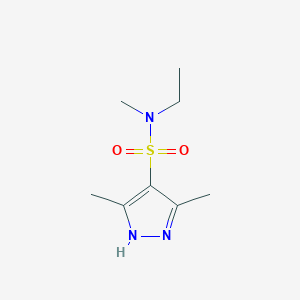![molecular formula C14H17ClN2O B1420380 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole CAS No. 1097053-12-7](/img/structure/B1420380.png)
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound also features a chloro(phenyl)methyl group and a 3-methylbutyl group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base, such as triethylamine, to form the oxadiazole ring. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, as an antimicrobial agent, it may disrupt the cell membrane or interfere with essential metabolic pathways of the pathogen. In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Chloro(phenyl)methyl]-5-(2-methylpropyl)-1,3,4-oxadiazole
- 2-[Chloro(phenyl)methyl]-5-(4-methylpentyl)-1,3,4-oxadiazole
- 2-[Chloro(phenyl)methyl]-5-(2-ethylhexyl)-1,3,4-oxadiazole
Uniqueness
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
2-[chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)8-9-12-16-17-14(18-12)13(15)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNEFBNPVNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)

![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)




![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)
